N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have shown to interact with key mitochondrial proteins such asBcl-2 and Bax .
Mode of Action
The compound interacts with its targets, leading to a change in the balance of key mitochondrial proteins. This results in apoptosis by accelerating the expression of caspases . The compound also induces G2/M cell cycle arrest .
Biochemical Pathways
The compound affects the p53 activation via mitochondrial-dependent pathways . The levels of p53 increase tremendously in cells treated with the compound . This regulates the equilibrium between rapid cell proliferation and apoptosis .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines . It is particularly effective against the Colo205 cell line . The compound’s action results in G2/M cell cycle arrest and apoptosis, which are key processes in the fight against cancer .
Action Environment
The compound’s effectiveness against various cancer cell lines suggests that it is able to function effectively in the complex environment of the human body .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown interactions with key mitochondrial proteins such as Bcl-2 and Bax . These interactions can result in apoptosis by accelerating the expression of caspases .
Cellular Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been found to exhibit anti-cancer activity against various cancer cell lines . It has been observed to induce G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increased tremendously in cells treated with this compound .
Molecular Mechanism
It is suggested that it may function as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Preparation Methods
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-aminobenzothiazole and 3-methylisoxazole-5-carboxylic acid.
Coupling Reaction: The 6-methoxy-2-aminobenzothiazole is coupled with 3-methylisoxazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-cancer properties.
Biological Studies: The compound is used in biological studies to understand its effects on cell cycle regulation and apoptosis.
Pharmaceutical Development: Due to its biological activities, this compound is a candidate for the development of new pharmaceutical drugs targeting inflammatory diseases and cancer.
Comparison with Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other benzothiazole derivatives:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound also exhibits anti-cancer activity and induces apoptosis via the p53 pathway.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Similar to the target compound, it shows cytotoxicity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the combination of benzothiazole and isoxazole moieties, which contribute to its distinct biological activities.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMUQJNORHBTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.